molecular formula C8H7FO4S B1334236 5-Fluoro-2-(methylsulfonyl)benzoic acid CAS No. 773873-55-5

5-Fluoro-2-(methylsulfonyl)benzoic acid

Cat. No. B1334236
CAS RN: 773873-55-5
M. Wt: 218.2 g/mol
InChI Key: UYODNSHQTPLEAS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylsulfonyl)benzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated, which can provide insights into the properties and potential reactivity of this compound. For instance, the metabolic fate of a structurally related anti-inflammatory agent was explored in various species, including humans . Another study focused on the synthesis and crystal structure of a compound with a similar sulfonyl and fluoro substitution pattern . These studies suggest that the presence of fluorine and sulfonyl groups can significantly influence the physical, chemical, and biological properties of such compounds.

Synthesis Analysis

The synthesis of related fluorinated sulfonyl compounds has been described in the literature. For example, a practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives was reported, which involved regioselective introduction of the methylthio moiety and subsequent functionalization . Although the exact synthesis of this compound is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with similar substitution patterns has been determined using techniques such as X-ray single-crystal diffraction. For instance, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was elucidated, revealing its monoclinic space group and specific geometric parameters . This information is valuable for understanding the three-dimensional arrangement of atoms in such compounds, which can affect their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of fluorinated sulfonyl compounds can be inferred from studies on related substances. The metabolic fate of a fluorinated anti-inflammatory agent showed that it undergoes extensive biliary excretion and is metabolized into several products, including sulfone and sulfide analogs . These findings indicate that this compound may also participate in various metabolic and chemical reactions, leading to the formation of different metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated sulfonyl compounds are influenced by their functional groups. For example, the high plasma binding observed for a related compound suggests that this compound may also exhibit significant protein binding, which can affect its distribution and pharmacokinetics . The crystallographic study provides data on the density and molecular volume, which are important for understanding the compound's behavior in solid-state and its interactions with other molecules .

Scientific Research Applications

Pharmaceutical Applications

  • Hypoglycemic Agents : 5-Fluoro-2-(methylsulfonyl)benzoic acid derivatives have been investigated for their hypoglycemic activity, particularly in the context of type 2 diabetes treatment. The derivatives showed significant activity, with some being more potent than existing drugs like glibenclamide (Grell et al., 1998).

Chemical Synthesis and Applications

  • Electrochemical Studies : The electrochemical behavior of substituted benzoic acids, including this compound, was studied in fluorosulfuric acid. This research is crucial for understanding the stability and reactivity of these compounds under different conditions (Rudenko et al., 1983).

  • Herbicide Development : The introduction of fluorine atoms into certain benzoic acid derivatives, including this compound, has been shown to significantly alter their herbicidal properties. This research has implications for the development of more effective and selective herbicides (Hamprecht et al., 2004).

  • Solubility Studies : Understanding the solubility of compounds like this compound in various solvents is essential for their application in different chemical processes. Research has been conducted to measure the solubility of similar compounds in different organic solvents (Qian et al., 2014).

  • Synthesis of Derivatives : Several studies have focused on the synthesis of various derivatives of this compound, which are useful in different chemical and pharmaceutical applications. These include the development of novel compounds with potential anti-inflammatory and anti-cancer properties (Huang et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is identified as harmful . It has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and washing thoroughly after handling .

properties

IUPAC Name

5-fluoro-2-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYODNSHQTPLEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382251
Record name 5-Fluoro-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773873-55-5
Record name 5-Fluoro-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(methylsulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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